2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-
Description
The compound 2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]- belongs to the diazaspirocyclic family, characterized by a bicyclic structure containing two nitrogen atoms in a spiro configuration. The parent scaffold, 2,8-diazaspiro[4.5]decan-1-one, has a molecular formula of C₈H₁₄N₂O (average mass: 154.213 g/mol) and a ChemSpider ID of 11235610 . The target compound features a [[4-(methylsulfonyl)phenyl]methyl] substituent at the 2-position of the diazaspiro core. The methylsulfonyl group (–SO₂CH₃) is a strong electron-withdrawing moiety, which enhances solubility and may influence receptor binding affinity compared to unsubstituted analogs .
Properties
Molecular Formula |
C16H22N2O3S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[(4-methylsulfonylphenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C16H22N2O3S/c1-22(20,21)14-4-2-13(3-5-14)12-18-11-8-16(15(18)19)6-9-17-10-7-16/h2-5,17H,6-12H2,1H3 |
InChI Key |
BWAZQDWVHOTIJV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CN2CCC3(C2=O)CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Diazaspiro Core
The core 2,8-diazaspiro[4.5]decan-1-one structure is commonly synthesized via intramolecular cyclization of suitable precursors. One reported approach involves:
- Starting from tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.
- Treatment with hydrochloric acid in a biphasic system of dichloromethane and water to yield the hydrochloride salt of the diazaspiro compound.
This step ensures the formation of the spirocyclic bicyclic ring system with the ketone at position 1.
Introduction of the 4-(Methylsulfonyl)phenylmethyl Group
The attachment of the 4-(methylsulfonyl)phenylmethyl substituent is typically achieved by alkylation of the diazaspiro core nitrogen with a suitable benzyl derivative bearing the methylsulfonyl group. This can be performed under basic conditions using:
- Potassium carbonate or other bases.
- Phase transfer catalysts if needed to enhance selectivity and yield.
Alternatively, reductive amination strategies may be employed, where the diazaspiro amine reacts with 4-(methylsulfonyl)benzaldehyde followed by reduction to form the corresponding secondary amine.
Purification and Salt Formation
The final compound is often isolated as a hydrochloride salt to improve stability and handling. Purification techniques include:
- Extraction with organic solvents such as tert-butyl dimethyl ether.
- Crystallization or recrystallization from suitable solvents.
- Use of chromatographic methods if necessary for research-grade purity.
Representative Experimental Procedure (Adapted)
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in dichloromethane and add HCl aqueous solution | Hydrolysis and salt formation | Hydrochloride salt obtained |
| 2 | Add 4-(methylsulfonyl)benzyl chloride or aldehyde, base (K2CO3), and phase transfer catalyst if needed | Alkylation or reductive amination | Formation of substituted diazaspiro compound |
| 3 | Extract with tert-butyl dimethyl ether and wash with water | Purification | Organic layer collected |
| 4 | Concentrate and crystallize from appropriate solvent | Isolation of pure compound | High purity (>95%) |
Research Findings and Optimization
- The reaction temperature is typically maintained between 25°C and 40°C to balance reaction rate and selectivity.
- Use of tetrabutylammonium iodide and potassium fluoride has been reported to facilitate nucleophilic substitution steps in related spirocyclic syntheses.
- TLC monitoring (petroleum ether/ethyl acetate 3:1) is effective for reaction completion checks.
- The choice of solvent and phase transfer catalysts significantly impacts the yield and purity of the alkylation step.
- Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the identity and purity of the final compound.
Comparative Summary of Preparation Approaches
| Preparation Aspect | Method A: Acid Hydrolysis + Alkylation | Method B: Reductive Amination | Notes |
|---|---|---|---|
| Starting Material | tert-butyl diazaspirocarboxylate | Diazaspiro amine + aldehyde | Both yield core structure |
| Key Reagents | HCl, benzyl chloride derivative, base | 4-(methylsulfonyl)benzaldehyde, NaBH3CN | Reductive amination may reduce side products |
| Reaction Conditions | 25-40°C, organic/aqueous biphasic | Room temp to mild heating | Mild conditions preserve sensitive groups |
| Purification | Extraction, crystallization | Similar | Both yield high-purity products |
| Scalability | Demonstrated on multi-gram scale | Suitable for research scale | Choice depends on availability of reagents |
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring .
Scientific Research Applications
Inhibition of TYK2/JAK1 Pathway
One of the primary applications of 2,8-Diazaspiro[4.5]decan-1-one derivatives is their role as selective inhibitors of the TYK2/JAK1 signaling pathway. Research indicates that these compounds exhibit significant anti-inflammatory effects, making them promising candidates for treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. A study highlighted the structure-activity relationship of these compounds, demonstrating that modifications to the spirocyclic scaffold can enhance their inhibitory potency against TYK2 and JAK1 enzymes .
Anti-Cancer Properties
The compound has also been investigated for its potential anti-cancer properties. In various preclinical studies, derivatives of 2,8-Diazaspiro[4.5]decan-1-one have shown the ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival. For instance, some analogs have been identified as potent inhibitors of the PHD2 enzyme, which plays a crucial role in cellular responses to hypoxia and is implicated in tumor progression .
Neuroprotective Effects
Emerging research suggests that compounds related to 2,8-Diazaspiro[4.5]decan-1-one may have neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders where inflammation plays a key role in disease progression .
Structure-Activity Relationship
The efficacy of 2,8-Diazaspiro[4.5]decan-1-one derivatives is closely linked to their structural characteristics. The introduction of various substituents on the aromatic ring significantly influences their biological activity. For example, modifications with methylsulfonyl groups have been shown to enhance selectivity towards TYK2/JAK1 inhibition while minimizing off-target effects .
Biochemical Pathways
The compound primarily interacts with specific kinase enzymes involved in critical signaling pathways:
- TYK2/JAK1 Inhibition : By inhibiting these kinases, the compound disrupts downstream signaling events that lead to inflammation.
- PHD2 Inhibition : The inhibition of PHD2 by certain analogs affects hypoxia-inducible factor (HIF) pathways, which are crucial for tumor growth and survival under low oxygen conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]- involves the inhibition of RIPK1 kinase activity. By binding to the active site of RIPK1, the compound prevents the activation of the necroptosis pathway, thereby reducing cell death and inflammation. This inhibition is particularly significant in the context of diseases where necroptosis plays a key role .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Structural Variations and Pharmacological Implications
Salt Forms and Bioavailability
Hydrochloride salts (e.g., 2,8-diazaspiro[4.5]decan-1-one hydrochloride, CAS 832710-65-3) are common modifications to enhance solubility and oral bioavailability.
Biological Activity
2,8-Diazaspiro[4.5]decan-1-one, particularly the derivative 2-[[4-(methylsulfonyl)phenyl]methyl]-, has garnered attention in recent pharmacological research due to its potential therapeutic applications. This compound belongs to a class of spirocyclic compounds that exhibit various biological activities, including anti-inflammatory and kinase inhibition properties.
Structure and Properties
The molecular structure of 2,8-Diazaspiro[4.5]decan-1-one derivatives is characterized by a spirocyclic framework, which is crucial for their biological activity. The presence of a methylsulfonyl group enhances solubility and bioavailability, making these compounds promising candidates for drug development.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₂O₂S |
| Molecular Weight | 253.34 g/mol |
| Log P | 2.15 |
| Solubility | Soluble in DMSO and ethanol |
Inhibition of TYK2/JAK1 Kinases
Recent studies have identified certain derivatives of 2,8-Diazaspiro[4.5]decan-1-one as selective inhibitors of TYK2 and JAK1 kinases. For instance, compound 48 demonstrated an IC50 value of 6 nM for TYK2 and 37 nM for JAK1, showcasing its potential in treating autoimmune diseases through the modulation of cytokine signaling pathways .
Anti-inflammatory Effects
In models of acute ulcerative colitis, compound 48 exhibited superior anti-inflammatory effects compared to established treatments like tofacitinib. This efficacy was linked to the regulation of genes associated with T-helper cell differentiation (Th1, Th2, Th17) and suggests a multifaceted mechanism of action .
GlyT1 Inhibition
Another significant biological activity is the inhibition of GlyT1 (glycine transporter type 1). Compounds derived from this class have shown selectivity against GlyT2 and mu-opioid receptors while maintaining a favorable pharmacokinetic profile. These properties highlight their potential in managing conditions like neuropathic pain without the typical side effects associated with opioid use .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving murine models of ulcerative colitis, compound 48 was administered at varying doses to evaluate its therapeutic potential. Results indicated a significant reduction in disease activity index (DAI) scores and histopathological improvements in treated groups compared to controls.
Case Study 2: Kinase Inhibition Profile
A structural analysis using X-ray crystallography revealed unique interactions between the diazaspiro compound and the PHD2 enzyme, essential for hypoxia signaling pathways. This study provided insights into the binding affinity and specificity of these compounds towards their targets, leading to the identification of more potent analogs .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various derivatives have elucidated key modifications that enhance biological activity. For instance, the introduction of different aryl groups at specific positions has been shown to significantly influence both potency and selectivity against target kinases.
Table 2: SAR Insights
| Compound | Modification | IC50 (nM) TYK2 | IC50 (nM) JAK1 |
|---|---|---|---|
| Compound 48 | Methylsulfonyl group | 6 | 37 |
| Compound X | Hydroxy substitution | 10 | 45 |
| Compound Y | Fluoro substitution | 8 | 30 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,8-diazaspiro[4.5]decan-1-one derivatives, and how can reaction conditions be optimized for yield?
- Methodological Answer : Microwave-assisted Suzuki-Miyaura cross-coupling is a robust method for introducing substituents to the spirocyclic core. For example, coupling 3-bromo-5-methylpyridine derivatives with boronic acids (e.g., 4-morpholinophenylboronic acid) using Pd(dppf)Cl₂·CH₂Cl₂ as a catalyst, sodium carbonate as a base, and microwave irradiation (120–150°C, 35–60 minutes) achieves yields >70%. Post-reaction purification via silica gel chromatography with MeOH/DCM mixtures ensures purity .
Q. Which analytical techniques are most reliable for characterizing the spirocyclic structure and confirming regiochemistry?
- Methodological Answer : X-ray crystallography provides definitive structural confirmation, while ¹H/¹³C NMR and 2D-COSY resolve spirocyclic proton environments (e.g., distinguishing axial/equatorial protons at the spiro junction). High-resolution mass spectrometry (HRMS) validates molecular formulas. For example, compound 48 in Yang et al. (2022) was characterized using NMR and crystallography to confirm the methylsulfonylphenyl substitution pattern .
Q. How should researchers design initial kinase inhibition screens to evaluate target engagement and selectivity?
- Methodological Answer : Employ a panel of JAK/TYK2 kinases (e.g., TYK2 JH2, JAK1/2/3) using ATP concentrations near the Km value. Radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence-based ADP-Glo™ kits measure IC₅₀ values. For selectivity, compare inhibition against off-target kinases (e.g., JAK2) at physiologically relevant ATP levels. Compound 48 showed IC₅₀ values of 6 nM (TYK2) and 37 nM (JAK1), with >23-fold selectivity over JAK2 .
Advanced Research Questions
Q. What strategies enhance TYK2/JAK1 selectivity while minimizing JAK2 affinity in 2,8-diazaspiro[4.5]decan-1-one derivatives?
- Methodological Answer : Substituent bulk and polarity at the 2-position are critical. Systematic SAR studies showed that introducing a 4-(methylsulfonyl)benzyl group improves TYK2/JAK1 binding by forming hydrogen bonds with the kinase hinge region. Bulky substituents (e.g., morpholinophenyl) reduce JAK2 affinity by steric clash with the JAK2 gatekeeper residue (e.g., M929). Compound 48 achieved 23-fold selectivity for TYK2/JAK1 over JAK2 .
Q. Which preclinical colitis models are appropriate for evaluating anti-inflammatory efficacy, and what endpoints correlate with target modulation?
- Methodological Answer : Dextran sulfate sodium (DSS)-induced acute ulcerative colitis in mice is a validated model. Key endpoints include colon length (inversely correlated with inflammation), histopathological scoring of mucosal damage, and cytokine profiling (e.g., IL-12/IL-23 reduction). Compound 48 outperformed tofacitinib in reducing colon inflammation and suppressing Th1/Th17 cell differentiation .
Q. How can researchers resolve discrepancies in metabolic stability data across different derivative series?
- Methodological Answer : Use human/rodent liver microsome assays to compare intrinsic clearance (CLint). For unstable derivatives, modify substituents to reduce CYP450 interactions. For example, replacing lipophilic groups with polar moieties (e.g., methylsulfonyl) improves metabolic stability. Compound 48 exhibited low CLint (<10 µL/min/mg) in human microsomes due to its balanced logP (~2.5) and reduced CYP3A4 affinity .
Q. What in vitro and in vivo approaches validate target engagement of dual TYK2/JAK1 inhibitors in complex biological systems?
- Methodological Answer :
- In vitro : Measure phospho-STAT inhibition in peripheral blood mononuclear cells (PBMCs) stimulated with IL-12/IL-23. RNA-seq can confirm downstream gene modulation (e.g., SOCS3, IRF1).
- In vivo : Use pharmacodynamic biomarkers like p-STAT3/4 in splenocytes or colon tissue post-dosing. Compound 48 reduced p-STAT3 by >50% in DSS-treated mice at 10 mg/kg BID .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on JAK isoform selectivity across structural analogs?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentrations, kinase constructs). Standardize assays using full-length kinases and physiological ATP (1 mM). Validate selectivity via cellular assays (e.g., IL-6 vs. IFN-α signaling). If analog A shows poor JAK2 selectivity despite structural similarity to compound 48, analyze binding poses using molecular dynamics simulations to identify critical residue interactions (e.g., JAK2 M929 vs. TYK2 V988) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
